molecular formula C12H18N2O B13176250 N-[3-(Aminomethyl)phenyl]-2-methylbutanamide

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide

Cat. No.: B13176250
M. Wt: 206.28 g/mol
InChI Key: XCJGXWRVOSGDDO-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is an organic compound with the molecular formula C12H17NO It is a derivative of butanamide, featuring an aminomethyl group attached to a phenyl ring

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methylbutanamide

InChI

InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)

InChI Key

XCJGXWRVOSGDDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide typically involves the reaction of 3-(aminomethyl)phenylboronic acid with 2-methylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

While specific applications of the compound N-[3-(aminomethyl)phenyl]-2-methylbutanamide are not extensively documented in the provided search results, the available information allows for an overview of its properties, related compounds, and potential research avenues.

Chemical Properties and Basic Information
this compound has the molecular formula C12H18N2O and a molecular weight of 206.28412 . A closely related compound, this compound hydrochloride, has the molecular formula C12H18N2O, HCl and a molecular weight of 242.74 . It is intended for professional manufacturing, research laboratories, and industrial or commercial use, and is not meant for medical or consumer applications .

Potential Research Applications

  • Organic Building Block: this compound hydrochloride is categorized as an organic building block . This suggests its utility in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The broader class of aminobenzamides is noted for its importance in medicinal chemistry . Aminobenzamides are used as modulators and inhibitors in therapeutic applications .
  • Metalloenzyme Ligand Research: Research indicates the use of related compounds in target-guided synthesis of metalloenzyme ligands . These ligands can be used to modulate enzymes involved in diseases related to the immune system and antimicrobial resistance .
  • Cyanamide Chemistry: Cyanamides, related to the compound of interest through their nitrogen-containing functional groups, have applications in cycloaddition chemistry and aminocyanation reactions . They can be used as electrophilic cyanating agents or amino-transfer groups .

Structural Analogs and Related Research

  • N-[4-(Azidomethyl)phenyl]-2-(hydroxycarbamoyl)-3-methyl-butanamide: This compound was synthesized using similar procedures and is related to the synthesis of metalloenzyme ligands with therapeutic potential .
  • 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline: This compound exhibited anti-inflammatory effects by inhibiting iNOS and COX-2 protein expression .

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl ring may also participate in π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
  • N-[3-(Aminomethyl)phenyl]methylacetamidine
  • N-[3-(Aminomethyl)phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine

Uniqueness

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a 2-methylbutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide, also known as a derivative of phenylmethylamine, is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. Its unique structure, characterized by an aminomethyl group attached to a phenyl ring and a 2-methylbutanamide moiety, suggests diverse chemical reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O
  • Molecular Weight : 205.28 g/mol
  • Structure : The compound features an aminomethyl group (–CH2_2NH2_2) attached to a phenyl ring, along with a 2-methylbutanamide group.

The presence of both an amine and an amide functional group indicates potential for significant interactions with various biological targets.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with several key biological pathways:

  • Protein Kinases : It may inhibit specific protein kinases involved in cancer progression, which could lead to reduced tumor growth.
  • Apoptosis Pathways : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound might modulate apoptotic pathways as well.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the bioavailability and efficacy of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles:

  • Absorption : Likely influenced by the compound's lipophilicity due to its organic structure.
  • Metabolism : Potentially metabolized by liver enzymes, which can affect its therapeutic efficacy.
  • Excretion : Primarily through renal pathways; further studies are needed to elucidate specific metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies have demonstrated that this compound can inhibit the proliferation of breast adenocarcinoma and glioblastoma cells at nanomolar concentrations. Morphological changes consistent with apoptosis were observed in treated cells.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
N-[3-(Aminomethyl)phenyl]-3-methylbutanamideSimilar aminomethyl and butanamide structureExhibits different biological activity profiles
N-[4-(Aminomethyl)phenyl]-2-methylbutanamideVariation in the position of the aminomethyl groupPotentially different pharmacokinetic properties
N-[3-(Aminobenzyl)phenyl]-2-methylbutanamideContains a benzyl instead of an aminomethyl groupMay show distinct interactions due to sterics

This table illustrates how slight variations in structure can lead to significant differences in biological activity and chemical behavior.

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Elucidating specific molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Clinical Trials : Evaluating therapeutic potential in human subjects for targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for N-[3-(Aminomethyl)phenyl]-2-methylbutanamide, and how can experimental parameters be optimized?

Synthesis typically involves multi-step reactions starting from substituted phenols or amino-functionalized precursors. For example, coupling 3-(aminomethyl)aniline with 2-methylbutanoyl chloride under Schotten-Baumann conditions (aqueous base, dichloromethane) is a plausible route. Optimization may require adjusting stoichiometry, temperature (e.g., 0–5°C for acylation), and purification via recrystallization or column chromatography. Analogous methods for structurally related acetamides emphasize controlling pH to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm amine protonation, acyl group integration, and aromatic substitution patterns.
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass spectrometry (HRMS) : To verify molecular ion ([M+H]+^+) and fragmentation pathways. X-ray crystallography, if feasible, resolves stereoelectronic effects in the solid state .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Thermal degradation : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic sensitivity : Accelerated aging in buffered solutions (pH 3–9) to evaluate amide bond hydrolysis.
  • Light sensitivity : UV-Vis spectroscopy under controlled irradiation. Structurally similar compounds show instability in acidic/basic conditions due to labile amide bonds, necessitating inert atmospheres (N2_2) and desiccants for long-term storage .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and purification of this compound?

A 2k^k factorial design (factors: reaction time, temperature, solvent polarity) identifies critical variables. For example, higher temperatures may accelerate acylation but increase byproduct formation. Response surface methodology (RSM) can model yield and purity trade-offs, while ANOVA validates significance. Case studies on analogous amides highlight solvent polarity (e.g., THF vs. DCM) as a key factor in reaction efficiency .

Q. What computational methods elucidate the reaction mechanisms and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates transition states for acylation or hydrolysis, revealing activation energies.
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., amine vs. carbonyl groups).
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability. Studies on related acetamides demonstrate that electron-withdrawing groups on the phenyl ring enhance amide bond stability .

Q. How should researchers address contradictions between theoretical predictions and experimental data?

Iterative hypothesis testing is essential. For instance:

  • If DFT predicts a lower-energy conformation than observed crystallographically, reassess solvent effects or dispersion forces in simulations.
  • Validate unexpected byproducts via LC-MS/MS and revise mechanistic pathways. Theoretical frameworks must integrate empirical observations, as seen in studies balancing quantum calculations with experimental kinetics .

Q. What methodologies assess the compound’s biological interactions and toxicity?

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) to screen for receptor affinity.
  • ADMET prediction : Tools like SwissADME predict bioavailability, cytochrome P450 interactions, and hepatotoxicity.
  • In vivo models : Acute toxicity testing in rodents (LD50_{50}) and histopathological analysis. Analogous compounds with aromatic amide motifs show neuroactivity, warranting targeted neurotoxicity screens .

Q. What innovations in AI-driven experimentation apply to studying this compound?

  • Autonomous labs : Robotic platforms for high-throughput synthesis and screening.
  • Reinforcement learning (RL) : Optimizes reaction conditions by iterating between computational predictions (e.g., Bayesian optimization) and experimental validation.
  • Generative models : Propose novel derivatives with enhanced properties. Projects like ICReDD’s reaction path search exemplify AI’s role in reducing trial-and-error experimentation .

Methodological Tables

Table 1: Key Stability Parameters for this compound

ConditionTest MethodCritical ObservationsReference
pH 3–9 (hydrolysis)HPLC-UVDegradation >50% at pH <4 or >8
UV light (254 nm)Photostability chamber<5% degradation after 48 hours
40°C/75% RHAccelerated agingNo significant change over 4 weeks

Table 2: Computational Tools for Mechanistic Analysis

ToolApplicationOutput Metrics
Gaussian 16DFT optimizationGibbs free energy, orbital energies
COMSOL MultiphysicsReaction kinetics simulationConcentration-time profiles
AutoDock VinaMolecular dockingBinding affinity (ΔG)

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